N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine is defined by its adenosine-derived scaffold, modified at three key positions: the N6-amino group of adenine, the 2'-hydroxyl of the ribose, and the 3'-hydroxyl of the ribose. The compound’s molecular formula is $$ \text{C}{21}\text{H}{25}\text{N}{5}\text{O}{5} $$, with a molecular weight of 427.5 g/mol. The benzoyl group at N6 introduces aromaticity and a planar carbonyl moiety, while the 3'-O-(1-ethoxyethyl) group adds steric bulk and hydrophobicity.
Core Nucleoside Framework
The adenosine backbone consists of adenine linked to a ribose sugar via a β-N9-glycosidic bond. The 2'-deoxygenation removes the hydroxyl group, reducing the sugar’s polarity and altering its conformational flexibility compared to unmodified adenosine. The 3'-O-(1-ethoxyethyl) group replaces the native hydroxyl, forming an ether linkage that protects the 3'-position from nucleophilic attack during synthetic processes.
Functional Group Contributions
- N6-Benzoyl Group : This substituent introduces a benzamide moiety ($$ \text{C}6\text{H}5\text{CO} $$-) at the adenine’s N6 position. The carbonyl oxygen participates in hydrogen bonding, while the aromatic ring contributes to π-π stacking interactions.
- 2'-Deoxyribose : The absence of the 2'-hydroxyl shifts the sugar puckering equilibrium toward the C2'-endo conformation, a structural feature common in DNA-like nucleosides.
- 3'-O-(1-Ethoxyethyl) Group : This protecting group consists of an ethoxyethyl ether ($$ \text{CH}2\text{CH}2\text{OCH}2\text{CH}3 $$), which enhances the compound’s lipid solubility and stabilizes the 3'-position against enzymatic degradation.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Structural Formula | Role in Molecular Behavior |
|---|---|---|
| N6-Benzoyl | $$ \text{C}6\text{H}5\text{CO} $$- | Enhances aromatic interactions |
| 2'-Deoxyribose | $$ \text{C}5\text{H}9\text{O}_3 $$ | Reduces polarity, alters conformation |
| 3'-O-(1-Ethoxyethyl) | $$ \text{CH}2\text{CH}2\text{OCH}2\text{CH}3 $$ | Provides steric protection |
Properties
CAS No. |
60134-99-8 |
|---|---|
Molecular Formula |
C21H25N5O5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1 |
InChI Key |
OOLBOFPDBBNBTH-ZKWWWUMQSA-N |
Isomeric SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine is a modified nucleoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C15H19N5O4
- Molecular Weight: 319.35 g/mol
- IUPAC Name: this compound
The compound is synthesized through a series of reactions involving the benzoylation of adenosine followed by selective protection and alkylation steps to introduce the ethoxyethyl group. The synthetic pathway typically includes:
- Benzoylation of Adenosine: Reaction of adenosine with benzoyl chloride in the presence of a base.
- Protection of Hydroxyl Groups: Selective protection using protecting groups to ensure specific reactivity.
- Alkylation: Introduction of the ethoxyethyl group via alkylation reactions.
This compound exhibits several biological activities, primarily through its interaction with nucleic acid pathways and cellular signaling mechanisms:
- Antiviral Activity: The compound has shown promise in inhibiting viral replication, particularly against RNA viruses.
- Antitumor Properties: It has been studied for its ability to induce apoptosis in cancer cells by activating caspase pathways.
- Immunomodulatory Effects: Research indicates that it can modulate immune responses, enhancing the activity of certain immune cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antiviral Efficacy:
- A study demonstrated that this compound inhibited the replication of various RNA viruses in vitro, showcasing a dose-dependent response with an IC50 value in the low micromolar range.
-
Cytotoxicity Against Cancer Cells:
- In experiments on human cancer cell lines, this compound exhibited significant cytotoxic effects at concentrations above 10 µM, leading to increased apoptosis markers such as cleaved PARP and caspase activation.
-
Immunomodulation:
- Research highlighted its role in enhancing T-cell proliferation and cytokine production, indicating potential applications in immunotherapy.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of RNA virus replication | [Study 1] |
| Antitumor | Induction of apoptosis | [Study 2] |
| Immunomodulatory | Enhanced T-cell response | [Study 3] |
Table 2: Comparative Analysis with Other Nucleoside Derivatives
| Compound | Antiviral Activity (IC50 µM) | Cytotoxicity (IC50 µM) | Immunomodulatory Effect |
|---|---|---|---|
| This compound | Low | 10 | Yes |
| Acyclovir | 0.5 | >100 | No |
| Ribavirin | 0.8 | >50 | Yes |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations:
3'-Protecting Groups: The EE group in the target compound offers milder deprotection conditions (e.g., acetic acid) compared to the acid-labile DMT group (removed with dichloroacetic acid) . Cyanoethyl-phosphoramidite groups (e.g., in ) enable direct incorporation into oligonucleotide chains during automated synthesis .
N6 Modifications :
- Benzoylation is ubiquitous across analogs to prevent aggregation and improve solubility during synthesis. However, N4-benzoylation () is rare and may alter base-pairing specificity .
2'-Modifications :
Key Observations:
- Phosphoramidite derivatives (e.g., ) achieve higher yields due to optimized coupling conditions and stable intermediates .
- Dual benzoylation () requires precise stoichiometry to avoid overprotection .
Spectroscopic and Analytical Data
Table 3: NMR Characteristics
Key Observations:
- Ethoxyethyl protons in the target compound resonate at δ 1.23–1.29 ppm, distinct from cyanoethyl (δ 2.50–2.70 ppm) or DMT-protected analogs .
- ³¹P NMR is critical for confirming phosphoramidite incorporation (δ ~150 ppm) .
Preparation Methods
Protection of the 3'-Hydroxyl Group with 1-Ethoxyethyl
The 3'-O-(1-ethoxyethyl) protecting group is a common acetal-type protecting group used to mask the 3'-hydroxyl selectively. The preparation typically involves:
- Reaction of the free 3'-hydroxyl group of 2'-deoxyadenosine with an ethoxyacetaldehyde or equivalent ethoxyethylating agent under acidic catalysis.
- Conditions are optimized to favor selective protection at the 3'-position over other hydroxyls.
- The 1-ethoxyethyl group is stable under neutral and mildly basic conditions but can be removed under acidic conditions when needed.
This step is crucial to prevent benzoylation or other modifications at the sugar hydroxyls during subsequent steps.
Benzoylation of the N6 Position
The benzoylation of the exocyclic amino group on adenine is typically achieved by:
- Using benzoyl esters (e.g., methyl benzoate, ethyl benzoate) as protective agents and benzoyl donors.
- Catalysis by acids such as trifluoroacetic acid or p-toluenesulfonic acid to promote aminolysis and esterification.
- Refluxing the mixture in an appropriate solvent (e.g., toluene) to facilitate the reaction.
A patented environmentally friendly method (CN112341509A) describes a cyclic process where:
- Adenosine and a protective agent (benzoic acid ester with ≤5 carbon atoms) are refluxed with a catalyst.
- Partial solvent evaporation and heat preservation enhance reaction efficiency.
- The reaction mixture is cooled, filtered, and the filter cake is treated with a weak alkaline solution (e.g., sodium bicarbonate or sodium carbonate) to hydrolyze intermediates and isolate N6-benzoyladenosine.
- The byproducts (benzoic acid and alcohol) are recovered and re-esterified to regenerate the protective agent, achieving near 100% atom economy and reducing waste.
This method avoids the use of trimethylchlorosilane and the generation of toxic hydrogen chloride gas and organic waste, making it suitable for scale-up and industrial application.
Application to 2'-Deoxyadenosine Derivatives
For 2'-deoxyadenosine derivatives, similar benzoylation strategies apply, with careful control of reaction conditions to maintain the integrity of the deoxyribose sugar and the 3'-O-(1-ethoxyethyl) protection.
Detailed Stepwise Preparation Protocol (Adapted from Patent CN112341509A)
| Step | Procedure | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Mix 2'-deoxyadenosine (or adenosine derivative) with protective agent (e.g., methyl benzoate) | Solvent: toluene; Catalyst: trifluoroacetic acid or p-toluenesulfonic acid; Reflux 2-6 h; Partial solvent evaporation; Heat preservation 2-4 h | Formation of esterified benzoyladenosine intermediate |
| 2 | Cool reaction mixture to 0-10 °C; Stir 0.5 h; Filter and wash with solvent | Cooling and filtration | Isolation of filter cake containing esterified product |
| 3 | Treat filter cake with weak alkaline aqueous solution (e.g., sodium bicarbonate or sodium carbonate) at 30-50 °C; Stir 0.5 h; Filter and wash with water; Dry | Hydrolysis of ester intermediate to yield N6-benzoyladenosine | Pure N6-benzoyladenosine with >99% purity, yield ~92-94% |
| 4 | Recover filtrates from steps 2 and 3; Distill to separate alcohol and benzoic acid; Re-esterify under acid catalysis to regenerate protective agent | Recycling step | High recovery (>94%) of protective agent for reuse |
Research Findings and Data Summary
| Parameter | Typical Values | Notes |
|---|---|---|
| Protective agents | Methyl benzoate, ethyl benzoate, propyl benzoate, isobutyl benzoate | Esters of benzoic acid with ≤5 carbon alcohols |
| Catalyst | Trifluoroacetic acid, p-toluenesulfonic acid | Acid catalysis essential for aminolysis and esterification |
| Solvent | Toluene, ethylbenzene | Non-polar solvents suitable for reflux and product isolation |
| Reaction temperature | Reflux (~110 °C for toluene), heat preservation at reflux temperature | Ensures complete reaction |
| Reaction time | 2-6 hours reflux; 2-4 hours heat preservation | Optimized for yield and purity |
| Yield of N6-benzoyladenosine | 92-94% | High yield with high purity (>99%) |
| Purity | >99% (HPLC or equivalent) | Suitable for further synthetic applications |
| Environmental impact | Near 100% atom economy; minimal toxic waste | Recyclable protective agent system |
Additional Notes on 3'-O-(1-ethoxyethyl) Protection
While the patent and literature focus primarily on N6-benzoylation, the 3'-O-(1-ethoxyethyl) protection is typically introduced prior to benzoylation by:
- Reacting 2'-deoxyadenosine with ethoxyacetaldehyde under acidic conditions.
- Monitoring reaction progress by TLC or HPLC.
- Isolating the selectively protected nucleoside for subsequent benzoylation.
This step ensures selective modification and prevents side reactions at the sugar hydroxyls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
